molecular formula C11H10O4 B10830367 7,8-Dimethoxy-4H-chromen-4-one

7,8-Dimethoxy-4H-chromen-4-one

Cat. No.: B10830367
M. Wt: 206.19 g/mol
InChI Key: GVGHFHNJSRAVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dimethoxy-4H-chromen-4-one is a bioactive compound belonging to the chromone family. Chromones are naturally occurring phenolic compounds found in various plants and fungi. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of 2-hydroxyacetophenone derivatives, which undergo cyclization with methoxy-substituted benzaldehydes in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to purify the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7,8-Dimethoxy-4H-chromen-4-one stands out due to its specific methoxy substitutions at the 7 and 8 positions, which contribute to its unique chemical reactivity and biological activities. Its distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

7,8-dimethoxychromen-4-one

InChI

InChI=1S/C11H10O4/c1-13-9-4-3-7-8(12)5-6-15-10(7)11(9)14-2/h3-6H,1-2H3

InChI Key

GVGHFHNJSRAVEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=CO2)OC

Origin of Product

United States

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